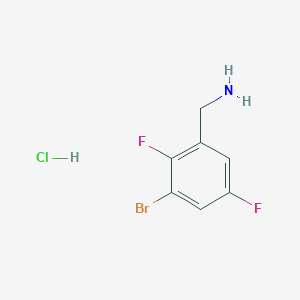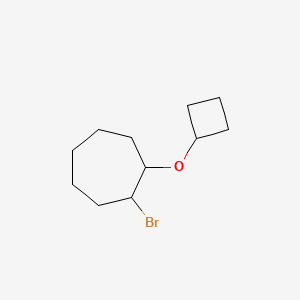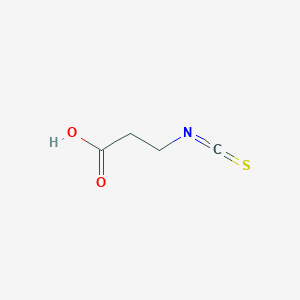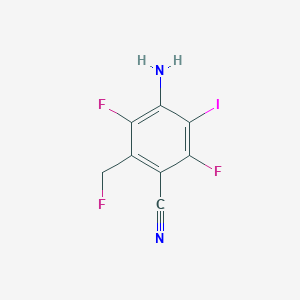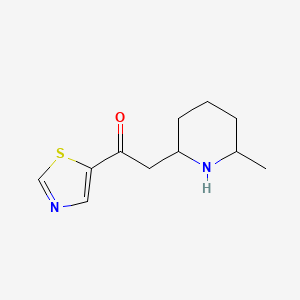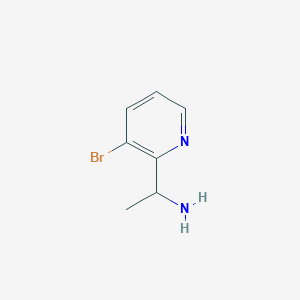![molecular formula C12H17BrO B13086677 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is an organic compound with the molecular formula C12H17BrO It is a brominated alcohol derivative of propanol, characterized by the presence of a bromine atom and a phenyl group substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-[4-(propan-2-yl)phenyl]propan-2-ol using a brominating agent such as hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help achieve high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-ol derivatives.
Oxidation: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-one or 2-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: Formation of 2-[4-(propan-2-yl)phenyl]propane.
Aplicaciones Científicas De Investigación
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets. The compound’s effects are mediated through interactions with active sites or allosteric sites on the target molecules, leading to changes in their activity or function .
Comparación Con Compuestos Similares
1-Bromo-2-phenyl-2-propanol: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Bromo-1-phenylpropane: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-cyclohexylethane: Contains a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.
Uniqueness: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is unique due to the presence of both a bromine atom and an isopropyl-substituted phenyl group. This combination imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C12H17BrO |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
1-bromo-2-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8H2,1-3H3 |
Clave InChI |
BOFPOOFIVINJFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


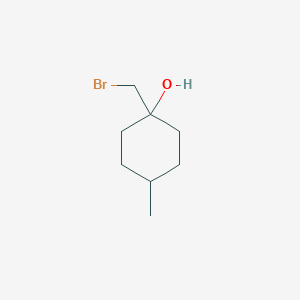

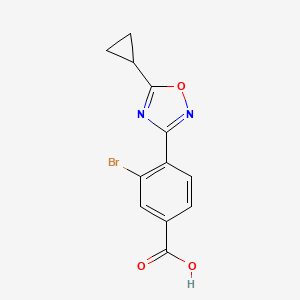
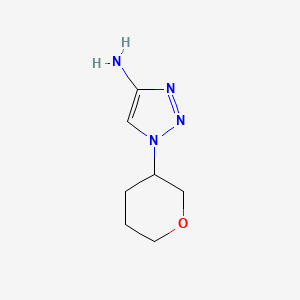
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)
